
6-(羟甲基)烟酸甲酯
概述
描述
Methyl 6-(hydroxymethyl)nicotinate is a derivative of nicotinic acid, which is a form of vitamin B3 or niacin. While the specific compound methyl 6-(hydroxymethyl)nicotinate is not directly discussed in the provided papers, several related compounds and their properties and reactions are mentioned, which can give insights into the chemical behavior and potential applications of the compound .
Synthesis Analysis
The synthesis of related nicotinate esters typically involves esterification reactions. For instance, methyl nicotinate was prepared by refluxing nicotinic acid with methanol in the presence of concentrated sulfuric acid, followed by extraction and purification . Similarly, the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate involved detailed structural determination using various analytical techniques, suggesting a complex reaction mechanism . The Fe(II)/Au(I) relay catalysis method was used to synthesize 6-halonicotinates, indicating that transition metal catalysis can be an effective strategy for the synthesis of nicotinate derivatives .
Molecular Structure Analysis
The molecular structure of nicotinate derivatives is often characterized using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For example, the structure of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was determined by XRD and confirmed by GC-MS, elemental analysis, and NMR . Theoretical studies, such as density functional theory (DFT), are also employed to predict and analyze the molecular geometry and electronic properties of these compounds .
Chemical Reactions Analysis
Nicotinate esters participate in various chemical reactions. The pulse radiolysis studies on reactions of α-hydroxyalkyl radicals with 6-methyl nicotinic acid revealed the formation of radical adducts and subsequent decay to pyridinyl type radicals . This indicates that nicotinate derivatives can undergo radical reactions, which may be relevant in biological systems or synthetic applications.
Physical and Chemical Properties Analysis
The physical properties of nicotinate esters, such as melting points and yields, are typically reported in the synthesis studies. For example, methyl nicotinate was obtained as a white powder with a melting point of 40-42°C and a yield of 23.39% . The chemical properties, including reactivity and stability, can be inferred from experimental and theoretical studies. The retinoprotective effects of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate in a rat model suggest that certain nicotinate derivatives may have biological activity and could be used in pharmacological applications .
科学研究应用
视网膜保护作用
与 6-(羟甲基)烟酸甲酯密切相关的化合物 2-乙基-3-羟基-6-甲基吡啶烟酸盐因其视网膜保护作用而受到研究。在 Peresypkina 等人 (2020) 的一项研究中,该化合物在视网膜缺血再灌注的大鼠模型中表现出作为视网膜保护剂的潜力。它防止了眼底缺血性损伤并增加了视网膜微循环,表明其在改善视网膜健康方面的潜力 (Peresypkina 等人,2020)。
化学转化和合成
在有机化学领域,6-(羟甲基)烟酸甲酯及其衍生物引起了人们的兴趣。例如,Itokawa 等人 (1978) 研究了尼古丁和奎宁的自由基甲基化和羟甲基化,重点介绍了涉及 6-(羟甲基)烟酸甲酯衍生物的化学转化 (Itokawa 等人,1978)。类似地,周等人 (2008) 专注于相关化合物的合成,展示了这些化合物合成化学中的多功能性和重要性 (周等人,2008)。
皮肤渗透和药理学
Issachar 等人 (1998) 和 Müller 等人 (2003) 的研究探索了与 6-(羟甲基)烟酸甲酯在结构上相关的化合物甲基烟酸盐的皮肤渗透和药理作用。这些研究提供了对皮肤病学应用和这些化合物与人皮肤相互作用机制的见解 (Issachar 等人,1998); (Müller 等人,2003)。
生化和微生物研究
Alhapel 等人 (2006) 和 Tsai 等人 (1966) 研究了烟酸盐衍生物(如与 6-(羟甲基)烟酸甲酯相关的衍生物)的生化途径和微生物相互作用。这些研究提供了对代谢途径和这些化合物在微生物系统中的作用的更深入理解 (Alhapel 等人,2006); (Tsai 等人,1966)。
抗炎和抗菌特性
Adamiec 等人 (2006) 的一项研究调查了 6-(羟甲基)烟酸甲酯衍生物 1-甲基-N'-(羟甲基)烟酰胺的抗炎和抗菌特性。这项研究强调了此类化合物的潜在医学应用 (Adamiec 等人,2006)。
皮肤药代动力学和治疗学
Reinberg 等人 (1995) 研究了甲基烟酸盐的皮肤渗透动力学,提供了对其皮肤药代动力学的宝贵见解,这与治疗应用相关 (Reinberg 等人,1995)。
代谢和表观遗传效应
Li 等人 (2013) 探讨了烟酰胺补充剂在大鼠中诱导的代谢和表观遗传变化,提供了对烟酸盐衍生物更广泛的生理影响的见解 (Li 等人,2013)。
化妆品和食品加工
Lin 等人 (2012) 对烟酸衍生物(包括 6-(羟甲基)烟酸甲酯)的酪氨酸酶抑制和抗氧化活性进行的研究证明了在化妆品和食品加工中的潜在应用 (Lin 等人,2012)。
作用机制
Target of Action
Methyl 6-(hydroxymethyl)nicotinate is a derivative of nicotinic acid, also known as niacin Considering its structural similarity to niacin, it may interact with similar targets, such as enzymes involved in lipid metabolism .
Mode of Action
It is thought to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life . This suggests that the compound may have a localized effect, potentially causing vasodilation in the area of application .
Biochemical Pathways
Given its structural similarity to niacin, it might influence pathways related to lipid metabolism
Pharmacokinetics
Its molecular weight of 16716 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Its potential to promote the release of prostaglandin d2 suggests it may cause local vasodilation , which could lead to increased blood flow and potentially alleviate symptoms of inflammation or pain .
Action Environment
The action, efficacy, and stability of Methyl 6-(hydroxymethyl)nicotinate may be influenced by various environmental factors. For instance, its storage temperature is recommended to be at room temperature in an inert atmosphere , suggesting that exposure to oxygen or extreme temperatures could affect its stability
安全和危害
属性
IUPAC Name |
methyl 6-(hydroxymethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)6-2-3-7(5-10)9-4-6/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLONHSXRWCCAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355022 | |
| Record name | methyl 6-(hydroxymethyl)nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(hydroxymethyl)nicotinate | |
CAS RN |
56026-36-9 | |
| Record name | methyl 6-(hydroxymethyl)nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-(Hydroxymethyl)nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine](/img/structure/B1300228.png)
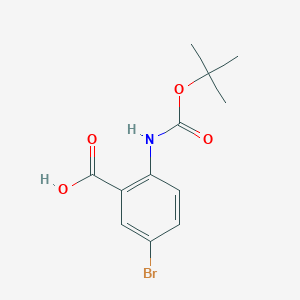
![{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B1300232.png)
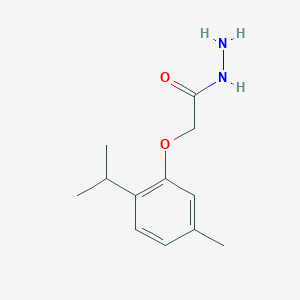
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B1300235.png)
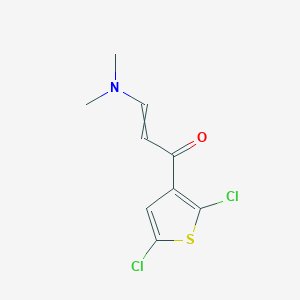
![(4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B1300243.png)
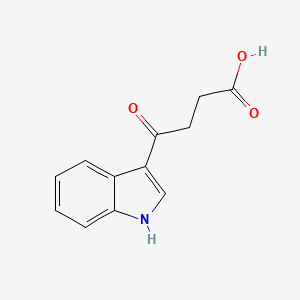

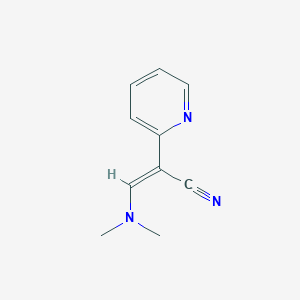
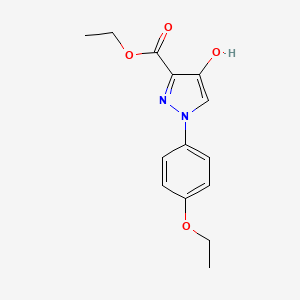
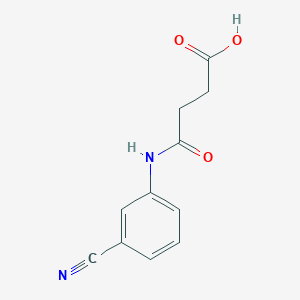
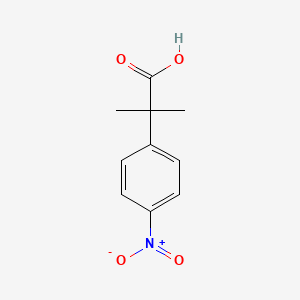
![4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester](/img/structure/B1300259.png)